4-Amino-2-(4-fluorophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile
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Overview
Description
4-Amino-2-(4-fluorophenyl)-6-(propylamino)-3,5-pyridinedicarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a fluorophenyl group, a propylamino group, and two nitrile groups attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(4-fluorophenyl)-6-(propylamino)-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a suitable pyridine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-fluorophenyl)-6-(propylamino)-3,5-pyridinedicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile groups can be reduced to amines under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel (Ni) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
4-Amino-2-(4-fluorophenyl)-6-(propylamino)-3,5-pyridinedicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-amino-2-(4-fluorophenyl)-6-(propylamino)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-fluorobenzoic acid: Shares the fluorophenyl group but differs in the core structure.
4-Fluoroaniline: Contains the fluorophenyl group but lacks the pyridine ring and nitrile groups.
3,5-Dicyanopyridine: Contains the pyridine ring and nitrile groups but lacks the amino and fluorophenyl groups.
Uniqueness
4-Amino-2-(4-fluorophenyl)-6-(propylamino)-3,5-pyridinedicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14FN5 |
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Molecular Weight |
295.31 g/mol |
IUPAC Name |
4-amino-2-(4-fluorophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H14FN5/c1-2-7-21-16-13(9-19)14(20)12(8-18)15(22-16)10-3-5-11(17)6-4-10/h3-6H,2,7H2,1H3,(H3,20,21,22) |
InChI Key |
PBMHSYXPFGJYDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=C(C(=N1)C2=CC=C(C=C2)F)C#N)N)C#N |
Origin of Product |
United States |
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